molecular formula C6H14N2 B13169441 4-Ethylpyrrolidin-3-amine

4-Ethylpyrrolidin-3-amine

Cat. No.: B13169441
M. Wt: 114.19 g/mol
InChI Key: UNRUJPPETYJPDX-UHFFFAOYSA-N
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Description

4-Ethylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound It features a five-membered pyrrolidine ring with an ethyl group at the fourth position and an amine group at the third position

Chemical Reactions Analysis

Types of Reactions: 4-Ethylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyrrolidines .

Scientific Research Applications

4-Ethylpyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, molecular docking studies have shown that pyrrolidine derivatives can interact with Akt, a key protein in cell signaling pathways . This interaction can modulate various cellular processes, including cell growth and apoptosis.

Comparison with Similar Compounds

Uniqueness: 4-Ethylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the amine functionality allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

4-ethylpyrrolidin-3-amine

InChI

InChI=1S/C6H14N2/c1-2-5-3-8-4-6(5)7/h5-6,8H,2-4,7H2,1H3

InChI Key

UNRUJPPETYJPDX-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC1N

Origin of Product

United States

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